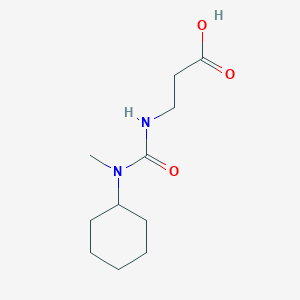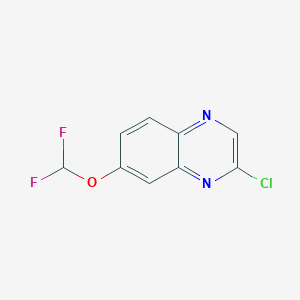
Oxazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole-5-carboximidamide belongs to the oxazole family, which is an important class of heterocyclic compounds. These molecules consist of a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. First synthesized in 1947, this compound is a stable liquid at room temperature with a boiling point of 69 °C .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for oxazole-5-carboximidamide. One common method involves cyclization of appropriate precursors, such as amidoximes or nitriles, under suitable conditions. For example:
Amidoxime Route: Reaction of amidoximes with acid chlorides or acid anhydrides leads to the formation of this compound.
Nitrile Route: Cyclization of nitriles with hydroxylamine or its derivatives also yields this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Reactivity:: Oxazole-5-carboximidamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the imidamide group can yield different derivatives.
Substitution: Substituents on the oxazole ring influence its reactivity.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products:: The specific products depend on the reaction conditions and substituents. This compound derivatives find applications in drug discovery, materials science, and more.
Aplicaciones Científicas De Investigación
Oxazole-5-carboximidamide’s versatility makes it valuable in various fields:
Medicinal Chemistry: Researchers explore its potential as antidiabetic, anti-inflammatory, and anticancer agents.
Materials Science: It contributes to the design of novel materials due to its unique ring structure.
Biological Studies: Investigations into its interactions with biological targets and pathways.
Mecanismo De Acción
The exact mechanism by which oxazole-5-carboximidamide exerts its effects depends on the specific derivative and its target. It may involve binding to enzymes, receptors, or cellular components.
Comparación Con Compuestos Similares
Oxazole-5-carboximidamide stands out due to its distinctive structure. Similar compounds include other oxazole derivatives (e.g., 1,3-oxazoles) and related heterocycles (e.g., 1,2,5-oxadiazoles) .
Propiedades
Fórmula molecular |
C4H5N3O |
|---|---|
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
1,3-oxazole-5-carboximidamide |
InChI |
InChI=1S/C4H5N3O/c5-4(6)3-1-7-2-8-3/h1-2H,(H3,5,6) |
Clave InChI |
QJGFXHMMQLBFSV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=N1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)


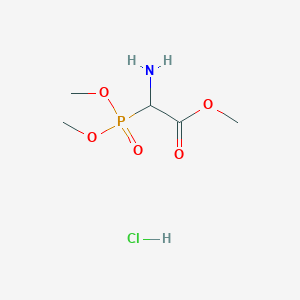
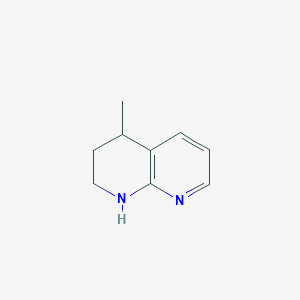
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
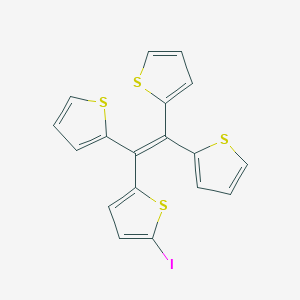
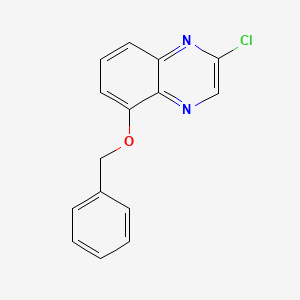

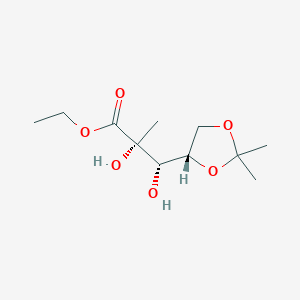

![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
